4-Nitro-4'-(octadecylamino)stilbene

Übersicht

Beschreibung

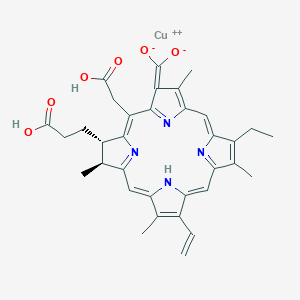

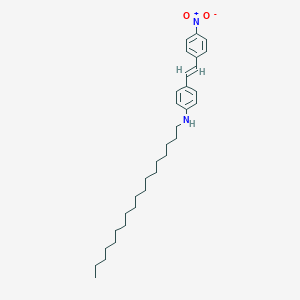

4-Nitro-4’-(octadecylamino)stilbene, also known as 4-(Octadecylamino)-4′-nitrostilbene or N-Octadecyl-4′-nitro-4-stilbenamine (OANS), is a lipophilic stilbene-dye . It is suitable for fluorescence .

Molecular Structure Analysis

The empirical formula of 4-Nitro-4’-(octadecylamino)stilbene is C32H48N2O2 . Its molecular weight is 492.74 . The SMILES string representation of the molecule isCCCCCCCCCCCCCCCCCCNc1ccc(cc1)\\C=C\\c2ccc(cc2)N+=O . Physical And Chemical Properties Analysis

4-Nitro-4’-(octadecylamino)stilbene has a melting point of 130-132°C . It is soluble in DMF, DMSO, and toluene . It exhibits fluorescence with an excitation wavelength (λex) of 441 nm and an emission wavelength (λem) of approximately 545 nm in toluene .Wissenschaftliche Forschungsanwendungen

Electron Transfer Reactions : 4-Nitro-cis-stilbene is involved in electron transfer reactions, forming paramagnetic products and an anion-radical. These radicals participate in isomerization but cannot protonate (Todres, Starodubtseva, & Kursanov, 1974).

Optical Switching : 4dialkylamino-4'nitro-stilbene polymer channel waveguides exhibit potential for all-optical switching, with significant nonlinearity at 1319 nm (Kim et al., 1993).

Non-linear Optical Chromophores : The molecule 4-[N,N-dimethylamino]-4′-nitro stilbene (DANS) shows intramolecular charge transfer contributing to the linear electro-optic effect, with strong vibrational modes enhancing this effect (Vijayakumar et al., 2008).

Medicinal Chemistry : Stilbene-based compounds show potential in treating diseases like cancer, Alzheimer's, and aging, suggesting applications in therapeutic fields (Giacomini et al., 2016).

PET Imaging for Alzheimer's : Derivatives of stilbene, such as [(11)C]4, have shown potential as PET imaging agents for mapping Abeta plaques in Alzheimer's disease patients' brains (Ono et al., 2003).

Photonic Materials : Push-pull stilbenes exhibit low-frequency vibrational modes that can be leveraged to create photonic materials with enhanced optical properties (Rijkenberg et al., 2002).

Wavelength-Dependent Photodegradation : 4-Dimethylamino-4'-nitrostilbene (DANS) demonstrates strong wavelength and absorption mechanism dependency in its photodegradation, affecting the operating lifetime of electro-optic devices (Zhang, Canva, & Stegeman, 1998).

Nonlinear Optical Polymers : Polyacrylates bearing aminonitro-stilbene and -azobenzene dyes have been synthesized for nonlinear optical applications (Robello, 1990).

Eigenschaften

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]-N-octadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-33-31-24-20-29(21-25-31)18-19-30-22-26-32(27-23-30)34(35)36/h18-27,33H,2-17,28H2,1H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCWNVFSUWACRE-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-4'-(octadecylamino)stilbene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)

![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)

![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)